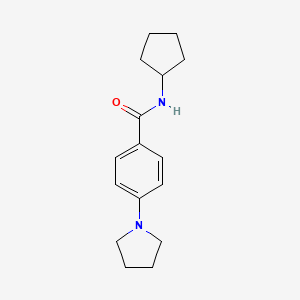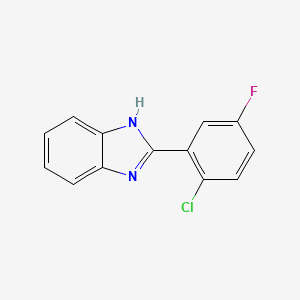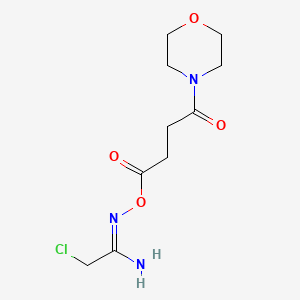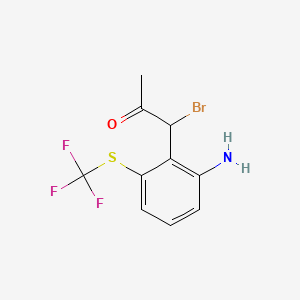
(5S,6S)-decane-5,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,6S)-decane-5,6-diamine is an organic compound with the molecular formula C10H24N2. It is a chiral diamine, meaning it has two amine groups (-NH2) attached to a decane backbone. The (5S,6S) notation indicates the specific stereochemistry of the molecule, with both amine groups located on the fifth and sixth carbon atoms in the S-configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Asymmetric Synthesis: One common method for synthesizing (5S,6S)-decane-5,6-diamine involves the asymmetric hydrogenation of a suitable precursor, such as a diketone or a diester. This process typically uses chiral catalysts to ensure the correct stereochemistry.
Reductive Amination: Another method involves the reductive amination of a decane-5,6-dione with ammonia or primary amines in the presence of reducing agents like sodium borohydride or hydrogen gas with a metal catalyst.
Industrial Production Methods
Industrial production of this compound often employs large-scale asymmetric hydrogenation processes due to their efficiency and high yield. The use of chiral catalysts, such as rhodium or ruthenium complexes, is common in these processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (5S,6S)-decane-5,6-diamine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine groups in this compound can participate in nucleophilic substitution reactions, forming various derivatives such as amides, ureas, or carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Acyl chlorides, isocyanates, and carbamoyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Amides, ureas, carbamates.
Applications De Recherche Scientifique
Chemistry
(5S,6S)-decane-5,6-diamine is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound is used as a ligand in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in various biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its unique stereochemistry can be exploited to create drugs with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of polymers and as a curing agent in epoxy resins. Its ability to form stable cross-links makes it valuable in materials science.
Mécanisme D'action
The mechanism by which (5S,6S)-decane-5,6-diamine exerts its effects depends on its specific application. In enzyme studies, it acts as a ligand, binding to the active site of the enzyme and influencing its activity. In medicinal chemistry, it may interact with specific molecular targets, such as receptors or enzymes, to produce a therapeutic effect. The exact pathways involved can vary widely depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5R,6R)-decane-5,6-diamine: The enantiomer of (5S,6S)-decane-5,6-diamine, with opposite stereochemistry.
(5S,6S)-octane-5,6-diamine: A shorter-chain analogue with similar chemical properties.
(5S,6S)-dodecane-5,6-diamine: A longer-chain analogue with similar chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry and chain length. Its (5S,6S) configuration provides distinct chiral properties that can be exploited in various applications, making it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C10H24N2 |
|---|---|
Poids moléculaire |
172.31 g/mol |
Nom IUPAC |
(5S,6S)-decane-5,6-diamine |
InChI |
InChI=1S/C10H24N2/c1-3-5-7-9(11)10(12)8-6-4-2/h9-10H,3-8,11-12H2,1-2H3/t9-,10-/m0/s1 |
Clé InChI |
TZUBFUIDRMUKIX-UWVGGRQHSA-N |
SMILES isomérique |
CCCC[C@@H]([C@H](CCCC)N)N |
SMILES canonique |
CCCCC(C(CCCC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


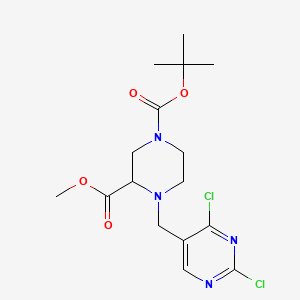
![Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-](/img/structure/B14069267.png)
![[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069269.png)


